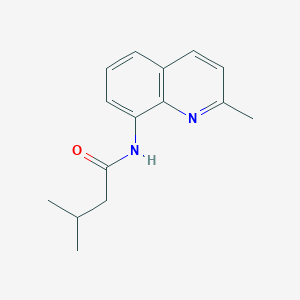![molecular formula C28H29N3O4 B243823 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243823.png)
2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide, also known as DPBA, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. DPBA is a piperazine derivative that has a benzamide group attached to it. The compound has been synthesized using different methods, and it has shown promising results in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide is not fully understood, but it has been suggested that the compound acts as a modulator of various signaling pathways. 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been shown to inhibit the activity of protein kinase C and phospholipase C, which are involved in the regulation of cell growth and proliferation. The compound has also been shown to activate the ERK1/2 signaling pathway, which is involved in the regulation of cell survival and differentiation.
Biochemical and Physiological Effects:
2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and reduction of inflammation. The compound has also been shown to have a positive effect on memory and learning, and it has been suggested as a potential therapeutic agent for neurological disorders. 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been shown to have low toxicity, and it has been well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and well-tolerated nature. The compound has also shown promising results in various assays, including cell viability assays, apoptosis assays, and inflammation assays. However, 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has some limitations, including its limited solubility in water, which can make it difficult to use in certain assays. The compound also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide research, including the development of more potent analogs, the investigation of the compound's mechanism of action, and the evaluation of its potential therapeutic applications. The development of more potent analogs of 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide could lead to the discovery of more effective therapeutic agents for various diseases. The investigation of the compound's mechanism of action could provide insights into the signaling pathways that are involved in its activity. The evaluation of 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide's potential therapeutic applications could lead to the development of new treatments for cancer and neurological disorders.
Conclusion:
2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide is a synthetic compound that has shown promising results in scientific research. The compound has been synthesized using different methods, and it has been studied for its potential applications in various fields. 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been shown to have a positive effect on memory and learning, and it has been suggested as a potential therapeutic agent for neurological disorders. The compound has several advantages for lab experiments, including its ease of synthesis, low toxicity, and well-tolerated nature. However, 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has some limitations, including its limited solubility in water and relatively short half-life. There are several future directions for 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide research, including the development of more potent analogs, the investigation of the compound's mechanism of action, and the evaluation of its potential therapeutic applications.
Métodos De Síntesis
2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide can be synthesized using different methods, including the reaction of piperazine with 4-aminobenzoyl chloride and 4-(4-bromophenyl)-3-buten-2-one. Another method involves the reaction of 4-(4-bromophenyl)-3-buten-2-one with 4-(4-aminophenyl)piperazine in the presence of potassium carbonate. The compound can also be synthesized using a one-pot reaction of 4-(4-bromophenyl)-3-buten-2-one, 4-(4-aminophenyl)piperazine, and 4-methoxybenzoyl chloride. These methods have been reported in the literature, and they have yielded good results in terms of purity and yield.
Aplicaciones Científicas De Investigación
2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neurosciences. The compound has shown promising results in inhibiting the growth of cancer cells, inducing apoptosis, and reducing inflammation. 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to have a positive effect on memory and learning, and it has been suggested as a potential therapeutic agent for these disorders.
Propiedades
Fórmula molecular |
C28H29N3O4 |
|---|---|
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
2,4-dimethoxy-N-[4-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C28H29N3O4/c1-34-24-13-14-25(26(20-24)35-2)28(33)29-22-9-11-23(12-10-22)30-16-18-31(19-17-30)27(32)15-8-21-6-4-3-5-7-21/h3-15,20H,16-19H2,1-2H3,(H,29,33)/b15-8+ |
Clave InChI |
ZVHVRHKPKPPUHZ-OVCLIPMQSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4)OC |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B243740.png)
![2,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243742.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243744.png)

![4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B243746.png)

![2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243748.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide](/img/structure/B243750.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B243751.png)
![N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243754.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243755.png)
![N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B243759.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243760.png)
